(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
CAS No.: 618091-90-0
Cat. No.: VC11720280
Molecular Formula: C17H14BrN3O
Molecular Weight: 356.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618091-90-0 |
|---|---|
| Molecular Formula | C17H14BrN3O |
| Molecular Weight | 356.2 g/mol |
| IUPAC Name | [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3 |
| Standard InChI Key | YGDKVNISASSUOJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a p-tolyl methanone moiety. The amino group at the 5-position enhances its potential for hydrogen bonding and intermolecular interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
| InChIKey | YGDKVNISASSUOJ-UHFFFAOYSA-N |
| Collision Cross Section | Predicted: 180.6 Ų (N2 gas) |
The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, potentially influencing reactivity and binding interactions.
Crystallographic Insights
While no crystallographic data exists for this specific compound, studies on analogous pyrazole derivatives reveal planar pyrazole rings with dihedral angles between substituents ranging from 15° to 40° . For example, a related structure (C29H25FN6S) exhibited a triclinic crystal system with unit cell parameters Å, Å, and Å . Such data suggest that (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone may adopt similar packing arrangements, stabilized by π-π stacking and hydrogen bonds involving the amino group.
Synthesis and Optimization Strategies
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions of the pyrazole ring.
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Steric Hindrance: The bromine atom’s bulk may slow cross-coupling reactions, necessitating elevated temperatures or specialized ligands.
Physicochemical Properties
Predicted and Experimental Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 356.2 g/mol | |
| LogP (Lipophilicity) | Estimated: 3.2 ± 0.5 | |
| Solubility | Low in water; soluble in DMSO | |
| Melting Point | Not reported | — |
The compound’s low aqueous solubility aligns with its hydrophobic aryl groups, suggesting formulation challenges for biological testing.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N-H stretch (~3400 cm⁻¹ for amino), C=O stretch (~1680 cm⁻¹), and C-Br stretch (~600 cm⁻¹).
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NMR: NMR would show signals for the p-tolyl methyl group (~2.3 ppm), aromatic protons (7.0–8.0 ppm), and amino protons (~5.5 ppm, broad).
Biological Activities and Mechanistic Insights
Antioxidant and Anti-inflammatory Effects
The amino group may scavenge free radicals, while the methanone moiety could inhibit cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX). In vitro assays with analogs show IC50 values of 10–50 μM against reactive oxygen species (ROS).
Applications in Drug Discovery and Material Science
Pharmacological Scaffold
The compound’s modular structure allows for derivatization at three sites:
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Amino Group: Acylation or sulfonation to improve solubility.
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Bromophenyl Ring: Cross-coupling to introduce bioactive moieties (e.g., heterocycles).
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Methanone Group: Reduction to alcohol for hydrogen bonding optimization.
Material Science Applications
Pyrazole-based compounds are explored as:
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